7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one is a chemical compound with the molecular formula C16H12O5 . It is also known by other names such as Biochanin B, Formononetin, and Formononetol .
Synthesis Analysis
The synthesis of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one involves several steps. The yield is approximately 73% . The process involves the use of various reagents and conditions, and the product is characterized using 1H-NMR .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one is characterized by several functional groups. It has a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a chromen-4-one structure via an ether linkage . The chromen-4-one structure contains a fused six-membered benzene ring and a five-membered lactone ring .
Physical And Chemical Properties Analysis
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one has a molecular weight of 284.26 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 65 Ų and a complexity of 411 .
Scientific Research Applications
Synthesis and Catalytic Applications
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one and its analogues have been utilized in the synthesis of various pharmacologically significant compounds. The synthesis of Warfarin and its analogues through Michael addition facilitated by novel polystyrene-supported TBD catalysts demonstrates the utility of these compounds in creating anticoagulant medications. These catalysts have shown high efficiency in reactions, offering an environmentally friendly option for pharmaceutical synthesis with the ability to be reused multiple times without significant loss of activity (Alonzi et al., 2014).
Biological Activities
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. For instance, tectorigenin, an isoflavone derivative from Belamcanda chinensis, has demonstrated antimicrobiotic and anti-inflammatory effects, showcasing the potential for these compounds in therapeutic applications (Liu et al., 2008).
Antioxidant and Anti-hyperlipidemic Effects
Investigations into the health benefits of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one derivatives have shown promising results in reducing atherogenic index and modulating gene expressions related to oxidative stress in hyperlipidemic rats. This points to a potential role in managing cholesterol levels and preventing cardiovascular diseases (Prasetyastuti et al., 2021).
Anti-Tobacco Mosaic Virus Activity
The application of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one derivatives in plant protection has been highlighted by their anti-tobacco mosaic virus (anti-TMV) activity. This underscores the potential of these compounds in agricultural contexts to protect crops from viral pathogens, contributing to the development of plant disease control strategies (Li et al., 2015).
Photochromic Materials and Natural Products
The utility of chromene chromium carbene complexes in synthesizing photochromic materials and biologically active natural products emphasizes the versatility of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one derivatives. These applications are significant in the development of new materials with potential for use in optical devices and the discovery of novel natural products with therapeutic value (Rawat et al., 2006).
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-19-11-3-5-12(6-4-11)21-15-9-20-14-8-10(17)2-7-13(14)16(15)18/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYQGXYGJQPQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160425 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137987-99-6 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.